molecular formula C13H16N4O B1684213 维利帕尼 CAS No. 912444-00-9

维利帕尼

货号 B1684213
CAS 编号: 912444-00-9
分子量: 244.29 g/mol
InChI 键: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

The synthesis of Veliparib involves the creation of new mitochondria-targeting PARP inhibitor prodrugs of (±)-veliparib . The goal of this synthesis is to advance potential neuroprotective properties without impairing the repair of damaged DNA in the nucleus .


Molecular Structure Analysis

Veliparib belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2 . It is a potent, orally bioavailable PARP inhibitor .


Physical And Chemical Properties Analysis

Veliparib has a molecular formula of C13H16N4O and a molecular weight of 244.2923 g/mol . It is a small molecule and is currently being investigated for its therapeutic properties .

科研应用

脑转移瘤治疗

  • Mehta等人(2015年)的研究: 探讨了将维利帕尼与全脑放疗(WBRT)结合治疗原发性实体肿瘤脑转移患者。该研究发现这种组合是安全的,并显示出初步的疗效,值得进一步研究(Mehta et al., 2015)

乳腺癌研究

  • Isakoff等人(2016年)的研究: 一项II期试验调查了在携带有BRCA1或BRCA2致病突变的局部复发或转移性乳腺癌患者中添加维利帕尼到替莫唑胺或卡铂/紫杉醇的疗效。该研究旨在评估维利帕尼在这类患者中的临床益处(Isakoff et al., 2016)

非小细胞肺癌(NSCLC)

  • Chabot等人(2016年)的研究: 一项II期研究评估了维利帕尼与WBRT结合治疗NSCLC脑转移患者的疗效和安全性。结果显示与安慰剂组相比,整体生存率和安全性没有显著差异,突显了该领域有效治疗的需求(Chabot et al., 2016)

卵巢癌

  • Kummar等人(2015年)的研究: 这项随机II期试验评估了维利帕尼与环磷酰胺相比单独使用环磷酰胺治疗BRCA突变卵巢癌患者的疗效。研究得出结论,添加维利帕尼并没有显著改善患者的应答率或无进展生存(Kummar et al., 2015)

黑色素瘤

  • Middleton等人(2015年)的研究: 一项随机II期研究评估了维利帕尼与替莫唑胺结合治疗转移性黑色素瘤患者的疗效。研究发现,维利帕尼与安慰剂相比,中位无进展生存期几乎翻倍,但改善并不具有统计学意义(Middleton et al., 2015)

急性白血病和髓增生性肿瘤

  • Pratz等人(2016年)的研究: 维利帕尼与托泊替康和卡铂结合治疗急性白血病、侵袭性髓增生性肿瘤和慢性髓单细胞白血病患者。研究显示在侵袭性MPNs和CMML患者中尤其表现出有希望的结果(Pratz et al., 2016)

实体肿瘤

  • George等人(2022年)的研究: 这篇综合性综述总结了维利帕尼的概况,重点关注其在实体恶性肿瘤早期临床研究中的表现。综述强调了维利帕尼在改善卵巢、乳腺和肺癌等实体肿瘤预后方面的耐受性和潜力(George et al., 2022)

Safety And Hazards

Veliparib can lead to a higher incidence of anemia and thrombocytopenia when combined with chemotherapy, as well as nausea and fatigue overall . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

未来方向

Veliparib is currently being evaluated for its efficacy in treating advanced/metastatic breast cancer . The results from these studies will help determine the future directions for the use of Veliparib in cancer treatment .

性质

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238456
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib

CAS RN

912444-00-9
Record name Veliparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veliparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliparib
Reactant of Route 2
Reactant of Route 2
Veliparib
Reactant of Route 3
Reactant of Route 3
Veliparib
Reactant of Route 4
Veliparib
Reactant of Route 5
Reactant of Route 5
Veliparib
Reactant of Route 6
Veliparib

Citations

For This Compound
10,700
Citations
RL Coleman, GF Fleming, MF Brady… - … England Journal of …, 2019 - Mass Medical Soc
… the efficacy of veliparib added to … veliparib followed by placebo maintenance (veliparib combination only), or chemotherapy plus veliparib followed by veliparib maintenance (veliparib …
Number of citations: 701 www.nejm.org
S Boussios, P Karihtala, M Moschetta, C Abson… - Investigational new …, 2020 - Springer
… Veliparib does not yet have an approved label; nevertheless, … mechanism of action of veliparib and provides an overview … with veliparib versus the combination followed by veliparib …
Number of citations: 80 link.springer.com
LM Wagner - OncoTargets and therapy, 2015 - Taylor & Francis
… Veliparib is one of several recently developed oral inhibitors of PARP currently in clinical … , mechanisms of action, toxicity, and activity of veliparib seen in clinical trials to date. Also …
Number of citations: 81 www.tandfonline.com
HS Rugo, OI Olopade, A DeMichele… - … England Journal of …, 2016 - Mass Medical Soc
Background The genetic and clinical heterogeneity of breast cancer makes the identification of effective therapies challenging. We designed I-SPY 2, a phase 2, multicenter, adaptively …
Number of citations: 555 www.nejm.org
V Diéras, HS Han, B Kaufman, H Wildiers… - The lancet …, 2020 - thelancet.com
… In this trial, we compared veliparib versus placebo in combination with carboplatin and paclitaxel, and continued as monotherapy if carboplatin and paclitaxel were discontinued before …
Number of citations: 230 www.thelancet.com
SJ Isakoff, B Overmoyer, NM Tung… - Journal of Clinical …, 2010 - ascopubs.org
… Veliparib and temozolomide (TMZ) are synergistic … veliparib with TMZ would be active in metastatic breast cancer (MBC). Methods: We conducted a single arm phase II trial of veliparib …
Number of citations: 217 ascopubs.org
MA Lowery, DP Kelsen, M Capanu, SC Smith… - European Journal of …, 2018 - Elsevier
… Veliparib was dosed at a volume of 300 mg twice-daily (N = 3), then 400 mg twice-daily (N = 15) days 1–28. The primary end-point was to determine the response rate of veliparib; …
Number of citations: 146 www.sciencedirect.com
RR George, R Thomas, A Davice… - Journal of Oncology …, 2022 - journals.sagepub.com
… The aim of this comprehensive review is to summarise the profile of veliparib and to provide … use of veliparib in solid malignancies were identified. The results showed that veliparib is …
Number of citations: 3 journals.sagepub.com
S Loibl, J O'Shaughnessy, M Untch, WM Sikov… - The Lancet …, 2018 - thelancet.com
… Although the addition of veliparib and carboplatin to paclitaxel … veliparib to carboplatin and paclitaxel did not. Increased toxicities with the addition of carboplatin (with or without veliparib…
Number of citations: 627 www.thelancet.com
S Kummar, J Ji, R Morgan, HJ Lenz, SL Puhalla… - Clinical Cancer …, 2012 - AACR
… We conducted a phase I trial of the PARP inhibitor veliparib … with veliparib administered once daily for 7, 14, or 21 days. … MTD was established as veliparib 60 mg with cyclophosphamide …
Number of citations: 221 aacrjournals.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。